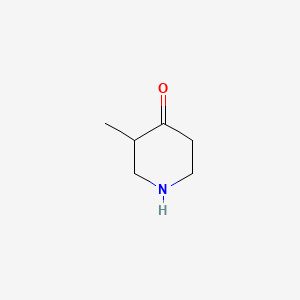

3-Methylpiperidin-4-one

描述

Historical Context of Piperidin-4-one Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperidine (B6355638) nucleus, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in medicinal chemistry, found in a multitude of natural products, particularly alkaloids, and a vast number of synthetic drugs. mdpi.comnih.gov The introduction of a ketone functional group at the 4-position of the piperidine ring yields the piperidin-4-one scaffold, a structure that has long been a subject of intense research. Historically, these scaffolds have been recognized as crucial synthetic intermediates for creating a wide array of pharmacologically active compounds. researchgate.netacs.org Their value stems from the reactivity of the ketone group and the nitrogen atom, which allows for extensive chemical modifications to generate diverse libraries of molecules.

Substituted 4-piperidones have been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, and central nervous system (CNS) effects. nih.govresearchgate.net The synthesis of N-aryl-substituted 4-piperidones, for instance, has been a persistent area of research due to their prevalence in many CNS agents like antidepressants and antipsychotics. acs.org Early synthetic methods, such as the Mannich reaction, provided access to 2,6-diaryl-4-piperidones, which became foundational structures for further chemical exploration. nih.gov The versatility of the piperidin-4-one core allows it to serve as a building block for more complex structures, including spiro-heterocycles, which have also demonstrated significant therapeutic potential. researchgate.netchemrxiv.org The continuous development of synthetic methodologies for piperidin-4-ones underscores their enduring importance in both organic synthesis and the quest for new medicines. acs.orgresearchgate.net

Significance of the 3-Methylpiperidin-4-one Core in Heterocyclic Chemistry

The introduction of a methyl group at the 3-position of the piperidin-4-one ring creates this compound, a modification that adds a layer of structural complexity and stereochemical interest. This seemingly simple substitution has profound implications for the chemical and biological properties of the resulting derivatives. The methyl group introduces a chiral center, leading to the possibility of enantiomerically pure compounds, which is of paramount importance in modern drug design, as different stereoisomers can have vastly different biological activities and metabolic profiles. thieme-connect.comthieme-connect.com

The this compound core is a key constituent in the synthesis of various biologically active molecules. For example, it is a precursor in the preparation of certain fentanyl analogues and other 4-anilinopiperidine-based analgesics. chemicalbook.com The presence of the methyl group can influence the conformation of the piperidine ring, which in turn affects how the molecule interacts with biological targets. jksus.org Research has demonstrated that derivatives incorporating this core exhibit a wide spectrum of pharmacological activities. For instance, various 2,6-diaryl-3-methyl-4-piperidones have been synthesized and evaluated for analgesic, local anaesthetic, and antifungal properties. nih.gov Furthermore, the strategic placement of the methyl group is crucial in the design of compounds targeting specific diseases, with derivatives showing potential as anticancer and anti-Alzheimer's agents. jksus.orgmdpi.com The synthesis of these substituted piperidones often involves multicomponent reactions, like the Mannich condensation, using ethyl methyl ketone as a starting material to introduce the 3-methyl group. nih.gov

Current Research Trends and Academic Interest in this compound Derivatives

Current academic and industrial research continues to explore the potential of this compound derivatives, driven by their proven track record as a pharmacologically relevant scaffold. A significant trend involves the synthesis of novel, highly functionalized derivatives and their evaluation against a variety of diseases. Researchers are creating complex molecules by modifying the core structure at the nitrogen atom, the 2- and 6-positions, and by transforming the C4-keto group into other functionalities like oximes or thio-groups. nih.govcore.ac.uk

Recent studies highlight the chemopreventive and cytotoxic potential of this compound derivatives against various cancer cell lines. mdpi.comtandfonline.com For example, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been synthesized and shown to possess anti-cancer properties, with their mechanism of action investigated through molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions. mdpi.com Another area of active investigation is the development of derivatives with antimicrobial and antioxidant activities. core.ac.uk The synthesis of oxime esters from 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one has yielded compounds with promising antioxidant and antimicrobial efficacy. core.ac.uk

Modern research efforts are often supported by computational chemistry, which helps in understanding the structure-activity relationships (SAR) and in predicting the interaction of these molecules with biological targets. jksus.org The development of efficient and environmentally friendly synthetic methods, sometimes utilizing green solvents, to produce these compounds is also a key focus. researchgate.net The sustained interest in this compound is a testament to its versatility and its role as a privileged scaffold in the ongoing search for novel therapeutic agents. mdpi.comresearchgate.net

Detailed Research Findings

The table below summarizes representative research on derivatives of this compound, highlighting the synthetic approaches and key biological findings.

| Derivative Class | Synthetic Approach | Key Biological Findings | Reference(s) |

| 2,6-Diaryl-3-methyl-4-piperidones | Mannich condensation of ethyl methyl ketone, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). | Exhibited analgesic and local anaesthetic activity. Some oxime derivatives showed potent antifungal activity. | nih.gov |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Synthesis from 3-chloro-2-butanone (B129570), substituted benzaldehydes, and ammonium acetate. | Demonstrated cytotoxicity against Natural Killer T-cell lymphoma cell lines. | mdpi.com |

| 3-[2,6-bis(4-fluorophenyl)-3-methylpiperidin-4-ylideneamino]-2-thioxoimidazolidin-4-one | Synthesis of a bis-heterocyclic compound from the parent piperidone. | Showed chemopreventive potential against DMBA-induced oral carcinogenesis in hamsters. | tandfonline.com |

| 1-(4-(3-methylpiperidin-1-yl)phenyl)prop-2-en-1-one Derivatives | Reaction of 1-(4-(substitutedpiperidin-1-yl)phenyl)ethan-1-one with heterocyclic aldehydes. | Investigated for antidepressant-like activities. | anadolu.edu.tr |

| 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one Oxime Esters | Multi-step synthesis involving Mannich reaction, N-methylation, oximation, and esterification. | Compounds exhibited promising in vitro antioxidant and antimicrobial activities. | core.ac.uk |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-4-7-3-2-6(5)8/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWRIXHINMYODR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484327 | |

| Record name | 3-methyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5773-58-0 | |

| Record name | 3-methyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpiperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methylpiperidin 4 One and Its Diverse Derivatives

Strategic Approaches to the 3-Methylpiperidin-4-one Core Formation

The construction of the core piperidin-4-one ring system, particularly with substitution at the 3-position, can be achieved through several reliable synthetic pathways.

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one derivatives. chemrevlett.comchemeurope.com This three-component organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orglibretexts.org For the synthesis of 3-methyl-substituted piperidin-4-ones, the reaction typically employs an aromatic aldehyde, an amine source like ammonium (B1175870) acetate (B1210297), and an enolizable ketone such as ethyl methyl ketone or butanone, often in an ethanol (B145695) medium. chemrevlett.comrdd.edu.iq

The mechanism proceeds in two main stages. libretexts.orgadichemistry.com First, the amine and the aldehyde react to form an electrophilic iminium ion after dehydration. wikipedia.orgadichemistry.com Concurrently, the ketone, under the reaction conditions, tautomerizes to its enol form. wikipedia.org The enol then acts as a nucleophile, attacking the iminium ion. libretexts.orgadichemistry.com A subsequent intramolecular cyclization and condensation yield the final β-amino-carbonyl compound, the piperidin-4-one ring. wikipedia.orgadichemistry.com This multicomponent condensation is highly effective for producing 2,6-diaryl-3-methylpiperidin-4-ones. rdd.edu.iq

Table 1: Key Steps in the Mannich Reaction for Piperidin-4-one Synthesis

| Step | Description | Reactants Involved | Intermediate/Product |

| 1 | Formation of Iminium Ion | Amine, Aldehyde | Iminium Ion (Schiff Base) |

| 2 | Enolization | Ketone (e.g., Butanone) | Enol |

| 3 | Nucleophilic Attack | Enol, Iminium Ion | β-amino-carbonyl adduct |

| 4 | Cyclization/Condensation | β-amino-carbonyl adduct | Piperidin-4-one ring |

This table outlines the generalized mechanistic steps of the Mannich reaction.

Beyond the Mannich condensation, other cyclization strategies have been developed to construct the this compound core. An α-imino rhodium carbene-initiated cascade reaction has been shown to produce valuable piperidin-4-one derivatives in excellent yields. nih.gov This process involves a 1,2-aryl/alkyl migration and subsequent annulation to form the heterocyclic ring. nih.gov

Another approach involves a formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. rsc.org Treatment of these pyridines with reagents like trifluoroacetic anhydride (B1165640) (TFAA) can lead to the formation of fused ring systems, demonstrating the versatility of cyclization strategies starting from different precursors. rsc.org Additionally, methods for the diastereoselective synthesis of 2,4-disubstituted piperidines have been developed that allow for complete control of selectivity by simply altering the order of the reaction sequence. researchgate.net

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates the majority of the atoms from the starting materials. rug.nltcichemicals.com The Mannich reaction itself is a classic example of a three-component reaction. organic-chemistry.org More complex MCRs have been designed to generate diverse piperidine (B6355638) scaffolds.

One such strategy involves a four-component synthesis that utilizes an intermolecular Diels-Alder reaction to build the piperidone scaffold. researchgate.net This approach can create polysubstituted piperidines with significant structural and stereochemical diversity. researchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools for rapidly generating molecular complexity and have been applied to the synthesis of peptidomimetic compounds, which can include piperidine-like structures. tcichemicals.comorganic-chemistry.org These one-pot syntheses are advantageous as they reduce the number of synthetic steps and purification procedures, aligning with the principles of green chemistry. tcichemicals.comresearchgate.net

Enantioselective Synthesis of Chiral this compound Derivatives

The presence of a stereocenter at the C3 position of this compound necessitates methods for controlling stereochemistry, which is crucial for pharmacological applications. thieme.de

Asymmetric synthesis of chiral this compound derivatives can be achieved through several strategies. One common method is the use of chiral organocatalysts. For instance, asymmetric Mannich reactions can be catalyzed by chiral molecules like (S)-proline. chemeurope.comlibretexts.org The catalyst facilitates the formation of a specific enantiomer by creating a chiral environment during the key bond-forming step. wikipedia.org

Another powerful technique is the "clip-cycle" approach, which has been used to synthesize 3-spiropiperidines. rsc.org This two-step method involves an initial cross-metathesis reaction (the 'clip' step), followed by an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst (the 'cycle' step). rsc.org Asymmetric conjugate addition reactions are also key, where a chiral α,β-unsaturated amido ester reacts with a malonamide (B141969) derivative to establish the stereochemistry early in the synthesis, which is then carried through to the final piperidine product. researchgate.net These methods allow for the generation of highly functionalized piperidone derivatives with controlled stereochemistry. thieme.deresearchgate.net

The success of an enantioselective synthesis is measured by its ability to produce the desired stereoisomer in high optical purity, typically expressed as enantiomeric excess (ee) or diastereomeric ratio (dr).

In asymmetric Mannich reactions catalyzed by (S)-proline, the reaction between an aldehyde and an imine can yield the product with a high preference for one diastereomer (e.g., a syn-Mannich product) and high enantioselectivity. chemeurope.comlibretexts.org For example, reactions can achieve an enantiomeric excess greater than 99% for the preferred (S,S) adduct. chemeurope.com The "clip-cycle" synthesis of 3-spiropiperidines has also demonstrated excellent stereochemical control, achieving up to a 96:4 enantiomeric ratio (er). rsc.org Similarly, organocatalytic asymmetric [2+4] cycloadditions involving 3-vinylindoles have afforded products with good diastereoselectivities (up to 93:7 dr) and excellent enantioselectivities (up to 98% ee). mdpi.com

Table 2: Examples of Stereochemical Control in Piperidine Synthesis

| Reaction Type | Catalyst/Method | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

| Asymmetric Mannich Reaction | (S)-proline | Up to 19:1 (syn preference) | >99% ee |

| Asymmetric 'Clip-Cycle' | Chiral Phosphoric Acid | Not specified | Up to 96:4 er |

| Asymmetric [2+4] Cycloaddition | Chiral Phosphoric Acid | Up to 93:7 | Up to 98% ee |

This table summarizes reported levels of stereocontrol in various asymmetric syntheses relevant to forming chiral piperidine cores.

Functionalization and Derivatization at Peripheral Positions of the this compound Scaffold

The versatility of the this compound framework allows for extensive chemical modifications at various positions. These modifications are instrumental in creating diverse libraries of compounds for structure-activity relationship (SAR) studies. Key strategies include substitutions at the nitrogen atom, regioselective C-substitutions on the piperidine ring, modifications of the carbonyl group, and halogenation at the C-3 position.

The secondary amine nitrogen of the this compound ring is a prime site for functionalization through N-alkylation and N-acylation. These reactions introduce a wide array of substituents, significantly influencing the molecule's steric and electronic properties.

N-Alkylation is commonly achieved through nucleophilic substitution (SN2) reactions, where the piperidine nitrogen attacks an alkyl halide. acsgcipr.orgsciencemadness.org The choice of solvent and base is critical for the reaction's success. For instance, solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used in the presence of a base such as potassium carbonate to neutralize the hydrogen halide formed during the reaction. sciencemadness.org Another powerful method is reductive amination, which involves the reaction of the piperidone with an aldehyde or ketone to form an iminium ion intermediate, followed by reduction with agents like sodium triacetoxyborohydride (B8407120) (STAB). sciencemadness.org This one-pot procedure is highly efficient for introducing various alkyl groups. More advanced techniques include the Buchwald-Hartwig amination, which allows for the coupling of the piperidone with aryl halides, expanding the scope to N-aryl derivatives. sciencemadness.org

N-Acylation involves the reaction of the piperidone with acylating agents such as acyl chlorides or anhydrides. These reactions are typically performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to scavenge the acid byproduct. N-acylation is a robust method for introducing amide functionalities, which can act as hydrogen bond donors or acceptors, thereby altering the compound's interaction with biological targets.

| Strategy | Reagents | Key Features |

| N-Alkylation (SN2) | Alkyl halides, K2CO3, DMF | Direct introduction of alkyl groups. |

| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)3 | One-pot synthesis of N-alkyl derivatives. |

| Buchwald-Hartwig Amination | Aryl halides, Palladium catalyst | Synthesis of N-aryl derivatives. |

| N-Acylation | Acyl chlorides/Anhydrides, Triethylamine | Introduction of amide functionalities. |

Introducing substituents at the carbon atoms of the piperidine ring, particularly at positions 2, 5, and 6, is a cornerstone of derivatization. The Mannich reaction is a classic and highly effective method for constructing the piperidin-4-one ring with simultaneous C-2 and C-6 substitution. researchgate.netresearchgate.netresearchgate.net This one-pot, multi-component condensation typically involves an aldehyde, a ketone (such as ethyl methyl ketone to provide the 3-methyl group), and ammonium acetate. researchgate.netresearchgate.net By varying the substituted aromatic aldehydes used in the reaction, a diverse range of 2,6-diaryl-3-methyl-4-piperidones can be synthesized. researchgate.net

Further C-alkylation can be more challenging due to regioselectivity issues. Alkylation of 1-substituted 4-piperidones can lead to substitution at the C-3 or C-5 position. For example, alkylation experiments on 1-alkyl-4-piperidones have been shown to produce 3-acetonyl-4-piperidones. The regioselectivity of these reactions is influenced by the nature of the N-substituent and the reaction conditions. The synthesis of 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one has been achieved through the condensation of hexene-2-one, benzaldehyde, and ammonium acetate. nih.gov

| Position | Method | Reagents | Outcome |

| C-2 & C-6 | Mannich Reaction | Aromatic aldehydes, Ethyl methyl ketone, Ammonium acetate | Symmetrical or unsymmetrical 2,6-disubstituted derivatives. researchgate.netresearchgate.net |

| C-3 | Alkylation | Alkyl halides on pre-formed piperidones | Introduction of various alkyl groups adjacent to the methyl group. |

| C-5 | Alkylation | Controlled alkylation of N-protected piperidones | Selective functionalization alpha to the carbonyl group. |

The carbonyl group at C-4 is a versatile handle for derivatization, allowing for the introduction of new functional groups with distinct chemical properties.

Oxime formation is readily achieved by reacting the this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate. researchgate.netcore.ac.uk This reaction converts the ketone into an oxime, which can exist as E and Z isomers. The oxime functionality can further be derivatized to form oxime esters, which have shown significant biological activity. core.ac.ukchemrevlett.com The formation of these derivatives is confirmed through spectral analysis, such as the appearance of characteristic bands in IR spectra and the absence of the N-OH proton signal in ¹H NMR for oxime esters. core.ac.uk

Thiosemicarbazone formation involves the condensation of the piperidone carbonyl group with thiosemicarbazide. researchgate.net This reaction introduces a thiosemicarbazone moiety (R¹R²C=N-NH-C(=S)NR³R⁴), which is a well-known pharmacophore due to its metal-chelating properties and ability to form multiple hydrogen bonds. researchgate.netjocpr.com The synthesis of thiosemicarbazone derivatives significantly expands the chemical space and potential biological applications of the this compound scaffold.

| Modification | Reagent | Resulting Functional Group |

| Oximation | Hydroxylamine hydrochloride, Sodium acetate | C=N-OH |

| Oxime Esterification | Acyl chlorides, Base | C=N-O-C(=O)R |

| Thiosemicarbazone Formation | Thiosemicarbazide | C=N-NH-C(=S)NH₂ |

The introduction of a halogen atom at the C-3 position, adjacent to the existing methyl group, creates a chiral center and can significantly impact the compound's conformational preferences and biological activity. The synthesis of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has been successfully accomplished. chemrevlett.comnih.gov This is typically achieved through a modified Mannich reaction where 3-chloro-2-butanone (B129570) is used as the ketone component, along with an aldehyde and ammonium acetate in ethanol. nih.gov The resulting 3-chloro-3-methylpiperidine-4-one hydrochloride can be neutralized to yield the free base. nih.gov

Similarly, bromination at the C-3 position can be achieved. For example, 3-bromo-1-methyl-piperidin-4-one can be prepared by reacting 1-methyl-piperidin-4-one with N-bromosuccinimide (NBS) and ammonium acetate in diethyl ether. google.com These halogenated derivatives serve as versatile intermediates for further synthetic transformations, such as cross-coupling reactions, to introduce additional complexity.

| Halogen | Reagent | Ketone Precursor | Key Intermediate |

| Chlorine | Ammonium acetate, Aldehyde | 3-chloro-2-butanone | 3-chloro-3-methyl-2,6-diarylpiperidin-4-one hydrochloride nih.gov |

| Bromine | N-Bromosuccinimide (NBS) | 1-methyl-piperidin-4-one | 3-bromo-1-methyl-piperidin-4-one google.com |

Exploration of Novel Catalytic Systems for this compound Synthesis

Modern synthetic chemistry is increasingly focused on the development of efficient, selective, and environmentally benign catalytic systems. For the synthesis of this compound and its derivatives, several novel catalytic approaches have been explored.

Gold-catalyzed reactions have emerged as a powerful tool for constructing piperidine rings. A one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization of N-homopropargyl amides, followed by reduction and a spontaneous Ferrier rearrangement. nih.gov This method offers high modularity and excellent diastereoselectivity.

Palladium catalysts have also been employed. For instance, dichloro(cyclooctadiene)palladium(II) has been used in complexes with substituted piperidin-4-ones. researchgate.net Furthermore, polymer-supported palladium complexes can act as recoverable and reusable heterogeneous catalysts for the synthesis of piperidin-4-ones via multi-component condensation reactions.

Lewis acids like boron trifluoride etherate (BF₃·Et₂O) have been shown to mediate four-component reactions to furnish highly functionalized pyrrole-fused piperidin-4-ones. rsc.org This highlights the potential of Lewis acid catalysis in constructing complex fused-ring systems based on the piperidone core. The development of such catalytic systems that are water-tolerant, reusable, and provide high yields under mild conditions is a significant advancement in the synthesis of these important heterocyclic compounds. researchgate.net

Structural Characterization and Conformational Analysis of 3 Methylpiperidin 4 One Compounds

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and electronic environment of 3-methylpiperidin-4-one compounds.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives in solution. Both ¹H and ¹³C NMR spectra offer detailed insights into the molecular connectivity and stereochemistry of these compounds. benthamdirect.com Analysis of chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous assignment of protons and carbons within the piperidine (B6355638) ring and its substituents. nih.gov

In ¹H NMR spectra of 2,6-diaryl-3-methylpiperidin-4-ones, the protons of the piperidine ring typically appear as multiplets in the upfield region, while aromatic protons resonate in the downfield region. rdd.edu.iq The chemical shifts and coupling constants are sensitive to the orientation of the substituents on the piperidine ring, providing valuable information about the conformational preferences of the molecule. tandfonline.com For instance, the magnitude of the coupling constants between adjacent protons can help distinguish between axial and equatorial orientations. nih.gov

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton. rdd.edu.iq The chemical shift of the carbonyl carbon (C=O) is a characteristic feature, typically appearing in the downfield region of the spectrum. The chemical shifts of the other carbon atoms in the piperidine ring and the substituents provide further confirmation of the molecular structure. benthamdirect.com Two-dimensional NMR techniques, such as ¹H-¹H COSY and ¹H-¹³C HSQC, are often employed for the complete and unambiguous assignment of all proton and carbon signals. benthamdirect.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound Derivative.

Note: The following data is a representative example and may vary depending on the specific substituents and solvent used.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~208-212 |

| C2-H | ~3.5-4.0 (dd) | ~60-65 |

| C3-H | ~2.5-3.0 (m) | ~45-50 |

| C3-CH₃ | ~0.9-1.2 (d) | ~10-15 |

| C5-H₂ | ~2.2-2.8 (m) | ~40-45 |

| C6-H | ~3.5-4.0 (dd) | ~60-65 |

| N-H | ~1.5-2.5 (br s) | - |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound compounds. rdd.edu.iq These techniques are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes. thermofisher.com

The FT-IR spectrum of a this compound derivative is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically observed in the range of 1700-1730 cm⁻¹. rdd.edu.iq The exact position of this band can be influenced by factors such as ring strain and the presence of substituents. Another key feature is the N-H stretching vibration of the secondary amine, which usually appears as a broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed around 2850-3000 cm⁻¹. rdd.edu.iq

FT-Raman spectroscopy provides complementary information to FT-IR. spectroscopyonline.com While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the FT-IR spectrum. Conversely, non-polar bonds, such as C-C bonds within the piperidine ring, tend to give rise to stronger signals in the Raman spectrum. surfacesciencewestern.com The combination of FT-IR and FT-Raman spectroscopy allows for a more complete vibrational analysis of the molecule. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300-3500 (broad) |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O | Stretching | 1700-1730 (strong) |

| C-N | Stretching | 1020-1250 |

| C-C | Stretching | 800-1200 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. youtube.com In the case of this compound, the key chromophore is the carbonyl group (C=O).

The UV-Vis spectrum of this compound is expected to show a weak absorption band in the region of 270-300 nm. This absorption is attributed to the n → π* (n to pi-star) transition of the lone pair of electrons on the oxygen atom to the antibonding π* orbital of the carbonyl group. uzh.ch This transition is characteristically of low intensity. If aromatic substituents are present on the piperidine ring, additional strong absorption bands corresponding to π → π* (pi to pi-star) transitions of the aromatic system will be observed at shorter wavelengths, typically below 250 nm. uzh.ch The solvent used can influence the position of these absorption maxima.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. chemguide.co.uk When a this compound molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). wikipedia.org The mass of this molecular ion provides the molecular weight of the compound.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The fragmentation pattern is a molecular fingerprint that can be used to deduce the structure of the molecule. For this compound, fragmentation is expected to occur adjacent to the carbonyl group and the nitrogen atom. libretexts.org Common fragmentation pathways include α-cleavage, where the bond next to the nitrogen atom or the carbonyl group is broken. wikipedia.org This can lead to the loss of the methyl group or other substituents. The analysis of the masses of the fragment ions allows for the reconstruction of the molecular structure.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound.

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 113 | [M]⁺ (Molecular Ion) | - |

| 98 | [M - CH₃]⁺ | CH₃ radical |

| 85 | [M - CO]⁺ | CO |

| 70 | [M - CH₃ - CO]⁺ | CH₃ radical and CO |

| 56 | [C₃H₆N]⁺ | C₃H₅O radical |

| 42 | [C₂H₄N]⁺ | C₄H₇O radical |

Single-Crystal X-ray Diffraction for Solid-State Structural Insights

By analyzing the diffraction pattern of a single crystal of a this compound derivative, it is possible to determine the precise coordinates of each atom in the crystal lattice. mdpi.com From these coordinates, accurate bond lengths and bond angles can be calculated. This data provides a detailed picture of the molecular geometry. For instance, the C=O bond length is typically around 1.2 Å, while C-N and C-C single bond lengths are in the range of 1.45-1.55 Å.

X-ray diffraction studies on piperidin-4-one derivatives have revealed that the piperidine ring generally adopts a chair conformation. chemrevlett.com The substituents on the ring can occupy either axial or equatorial positions. The preferred conformation is the one that minimizes steric interactions between the substituents. nih.gov The methyl group at the C3 position and any other substituents will have their positions and orientations precisely determined, providing unequivocal evidence of the molecule's stereochemistry in the solid state.

Conformational Analysis of the Piperidin-4-one Ring System (Chair, Boat, Twist-Boat Conformations)

The six-membered piperidin-4-one ring is not planar and, analogous to cyclohexane, adopts various puckered conformations to minimize angle and torsional strain. libretexts.orglibretexts.org The most stable and frequently observed conformation for this compound and its derivatives is the chair conformation . nih.govchemrevlett.comnih.gov In this arrangement, the carbon-carbon bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes both angle and torsional strain. libretexts.org

In crystallographic studies of various derivatives, such as 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one and 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, the central piperidine ring consistently adopts a chair conformation. nih.govnih.gov Substituents on the ring, particularly the larger aryl groups often found at the C-2 and C-6 positions, typically occupy equatorial positions to reduce steric hindrance. chemrevlett.comias.ac.in

While the chair form is predominant, other less stable conformations like the boat and twist-boat (or skew-boat) are also possible, particularly when bulky substituents introduce significant steric strain that destabilizes the chair form. chemrevlett.comias.ac.in The boat conformation is energetically unfavorable due to eclipsing interactions between hydrogen atoms and a significant steric clash between the "flagpole" hydrogens at the C-1 and C-4 positions. libretexts.orglibretexts.org The twist-boat conformation alleviates some of this strain and is generally more stable than the true boat form. libretexts.org

The presence of specific substituents can compel the ring to adopt these higher-energy conformations. For instance, the compound 1-dichloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-one was found to exhibit a distorted boat conformation. chemrevlett.com Similarly, a twist-boat conformation was reported for 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one, demonstrating that N-acylation combined with bulky C-2 and C-6 substituents can favor non-chair forms. chemrevlett.com

| Compound Name | Observed Conformation | Reference |

|---|---|---|

| 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | Chair | nih.gov |

| 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | Chair | nih.gov |

| 1-dichloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-one | Distorted Boat | chemrevlett.com |

| 1-Acryloyl-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one | Twist-Boat | chemrevlett.com |

| t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone | Chair | chemrevlett.com |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The arrangement of molecules in the solid state, or crystal packing, is governed by a network of intermolecular interactions. researchgate.net In this compound derivatives, hydrogen bonding plays a crucial role in defining the supramolecular architecture. nih.gov The piperidine ring contains a secondary amine (N-H) group, which acts as a hydrogen bond donor, and a carbonyl group (C=O), which is an effective hydrogen bond acceptor. chemguide.co.uk

Crystal structure analyses reveal that weak N—H⋯O hydrogen bonds are a common motif, often linking molecules into infinite chains. nih.gov In addition to the primary N—H⋯O interactions, other types of weak hydrogen bonds, such as C—H⋯O and O—H⋯O (when hydroxyl substituents are present), contribute to the stability of the crystal lattice, sometimes forming intricate double ribbons of molecules. nih.gov Weaker C—H⋯π interactions have also been observed in derivatives containing aromatic rings. nih.gov

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This analysis generates a three-dimensional surface around a molecule, which is color-coded to indicate different types of intermolecular contacts. The analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one provides a clear example of this method. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface | Reference |

|---|---|---|

| H···H | 68% | nih.gov |

| C···H / H···C | 19% | nih.gov |

| O···H / H···O | 12% | nih.gov |

Computational Chemistry and Theoretical Investigations in 3 Methylpiperidin 4 One Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the molecular properties of 3-methylpiperidin-4-one derivatives. These calculations are crucial for predicting the behavior of these compounds at a subatomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as it is easier for the molecule to be excited. nih.govwikipedia.orgnih.gov

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Ammonium (B1175870) 3-methyl piperidine (B6355638) dithiocarbamate | - | - | Relatively smaller than related morpholine (B109124) derivative |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | - | - | Narrow |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dersc.org The MEP map displays regions of varying electron density, typically color-coded, where red indicates electron-rich areas (negative potential) and blue signifies electron-poor regions (positive potential). core.ac.uk

In studies of piperidone derivatives, MEP analysis has been used to identify the reactive sites. For example, in 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one, the MEP map helps in understanding the sites susceptible to electrophilic and nucleophilic interactions. researchgate.net Similarly, for 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, the MEP surface provides insights into the molecule's reactivity. mdpi.com These analyses are crucial for understanding how the molecule might interact with biological targets. nih.gov

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. acrhem.org Computational methods are employed to predict the NLO properties of molecules, such as polarizability and hyperpolarizability. Organic compounds with delocalized π-electron systems, like some piperidone derivatives, can exhibit significant NLO properties. researchgate.net

Theoretical studies on various piperidone derivatives have been conducted to explore their potential as NLO materials. researchgate.net For instance, the NLO properties of 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives were investigated using DFT, calculating their average polarizability and first hyperpolarizability. researchgate.net While specific data for this compound is not detailed in the provided results, the research on its derivatives indicates the potential of this chemical class in NLO applications. tandfonline.comnih.gov

| Compound Derivative | Computational Method | Key NLO Property Investigated | Finding |

|---|---|---|---|

| 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives | DFT (HF, B3LYP, M06/6-311G(d,p)) | Average polarizability (⟨α⟩) and first hyperpolarizability (βtot) | Values were larger than the standard compound. |

| (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone | Experimental and Theoretical | Second Harmonic Generation (SHG) | Exhibited NLO properties. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein. nih.govmdpi.com

Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand and a receptor's active site. nih.govresearchgate.net

Several studies have utilized molecular docking to investigate the potential of this compound derivatives as therapeutic agents. For example, derivatives have been docked against various cancer-related proteins to assess their anti-cancer potential. nih.gov In another study, a 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one derivative was docked against proteins associated with Alzheimer's disease. researchgate.net These studies help in identifying promising drug candidates and understanding their mechanism of action at a molecular level.

| Compound Derivative | Target Protein | Docking Score / Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Various cancer cell line proteins (e.g., 6FS1, 6FSO) | - | Binding to active sites confirmed. |

| 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one | Proteins related to Alzheimer's disease | - | Potential inhibitory effect suggested. |

| (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine | COVID-19 related proteins | - | Potential antiviral activity indicated. |

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior and stability of the protein-ligand complex over time. MD simulations provide insights into the conformational changes and the persistence of key interactions, offering a more realistic representation of the biological system. nih.gov

Studies on derivatives of this compound have included molecular dynamics simulations to validate the stability of the docked complexes. For instance, the stability of the complex formed between (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine and its target protein was assessed through MD simulations, confirming the stability of the interaction. nih.gov These simulations are crucial for verifying the predictions made by molecular docking and for gaining a deeper understanding of the ligand's binding mechanism. scispace.com

In Silico Pharmacokinetic and Toxicokinetic Profiling (ADMET Prediction)

In modern drug discovery, the early assessment of a compound's pharmacokinetic and toxicokinetic properties is crucial for identifying viable therapeutic candidates. In silico methods, which use computational models to predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), offer a rapid and cost-effective means of screening. For derivatives of this compound, these computational tools have been employed to evaluate their potential as drug-like molecules. nih.gov

Computational ADMET studies on a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones confirmed their essential physicochemical and pharmacokinetic characteristics. nih.gov These analyses are critical for predicting how the compounds will behave within a biological system. Key parameters often evaluated include oral bioavailability, permeability across the blood-brain barrier, interactions with cytochrome P450 (CYP) enzymes (which are central to drug metabolism), and various toxicity endpoints. researchgate.net

The general approach for in silico ADMET profiling involves submitting the chemical structure of the compound, often in a format like SMILES (Simplified Molecular Input Line Entry System), to specialized software or web servers. nih.gov These platforms utilize quantitative structure-activity relationship (QSAR) models and other algorithms to predict the properties of the molecule. slideshare.net

For piperidine-based compounds, ADMET predictions focus on several key areas:

Absorption : Assessing properties like gastrointestinal absorption and permeability. researchgate.net

Distribution : Predicting factors such as plasma protein binding and the volume of distribution. slideshare.net

Metabolism : Evaluating the potential for the compound to be a substrate or inhibitor of key metabolic enzymes like CYP3A4 and CYP2D6. researchgate.net

Excretion : Estimating parameters like total clearance. researchgate.net

Toxicity : Predicting potential risks such as mutagenicity (e.g., Ames test), hepatotoxicity, and carcinogenicity. researchgate.net

The data generated from these predictions help researchers to prioritize compounds with more favorable ADMET profiles for further development, thereby reducing the likelihood of late-stage failures in the drug development pipeline. researchgate.net

| Parameter | Predicted Property | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Varies based on substituents | Determines potential for CNS activity or side effects. |

| CYP2D6 Inhibition | Generally low | Lower risk of drug-drug interactions involving this enzyme. |

| Hepatotoxicity | Low | Indicates a lower predicted risk of liver damage. |

| Ames Mutagenicity | Negative | Suggests a low likelihood of being mutagenic. |

Conformational Analysis through Computational Methods (e.g., Molecular Dynamics)

The three-dimensional structure and conformational flexibility of this compound and its derivatives are critical determinants of their chemical reactivity and biological activity. Computational methods, particularly molecular dynamics (MD) simulations, provide powerful tools for exploring the conformational landscape of such molecules at an atomic level. nih.gov

MD simulations model the movements of atoms in a molecule over time by solving Newton's equations of motion, offering insights into the dynamic nature of the structure. nih.govfrontiersin.org This approach allows for the characterization of stable conformational states, the transitions between them, and their relative energies. nih.gov

For the this compound scaffold, conformational analysis typically reveals that the six-membered piperidine ring predominantly adopts a chair conformation, which is the most stable arrangement. In this preferred conformation, substituents on the ring tend to occupy equatorial positions to minimize steric hindrance. researchgate.net Structural analysis indicates the nitrogen atom in the piperidine ring has a pyramidal geometry, with its lone pair of electrons often occupying an axial position.

Computational studies on related piperidin-4-one hydrazone derivatives have confirmed through methods like NMR spectroscopy and theoretical calculations that the piperidine core consistently adopts a chair conformation with all substituents in equatorial orientations. researchgate.net This preference for the chair conformation is a key structural feature influencing how these molecules interact with biological targets.

Molecular dynamics simulations can further elucidate the subtle dynamics of the ring system, including ring-puckering parameters and the energetic barriers between different chair and boat conformations. By simulating the molecule in a virtual environment (e.g., in aqueous solution), researchers can understand how the solvent and other environmental factors influence its conformational preferences. nih.govnih.gov These computational insights are invaluable for rational drug design, as they can explain the binding modes of piperidine-based ligands to their receptors. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. Through quantum-chemical calculations, it is possible to map out the entire reaction pathway, identify intermediate structures, and characterize the high-energy transition states that connect them. nih.gov

Theoretical frameworks like the Molecular Electron Density Theory (MEDT) are used to study reaction mechanisms by analyzing the changes in electron density throughout the reaction process. mdpi.com These studies can determine whether a reaction proceeds through a concerted, stepwise, or polar mechanism. nih.gov For instance, in cycloaddition reactions involving related heterocyclic systems, computational analysis can predict regioselectivity and stereoselectivity by calculating the activation energies of different possible pathways. researchgate.net

The key steps in a computational reaction pathway analysis include:

Geometry Optimization : The three-dimensional structures of reactants, products, intermediates, and transition states are calculated to find their lowest energy conformations.

Transition State Search : Sophisticated algorithms are used to locate the exact geometry of the transition state, which represents the highest energy point along the reaction coordinate.

Frequency Calculation : These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

For example, a theoretical study on the formation of an azomethine ylide and its subsequent cycloaddition reaction employed Density Functional Theory (DFT) to explore the mechanistic steps in detail. mdpi.com The calculations identified the rate-determining step by comparing the activation barriers of each stage of the reaction. mdpi.com Similar methodologies could be applied to study the Claisen-Schmidt condensation used to synthesize N-methyl-4-piperidone analogues, providing insights into the factors controlling the reaction's efficiency and outcome. researchgate.net This level of mechanistic understanding is crucial for optimizing existing synthetic routes and designing novel chemical transformations.

Pharmacological and Biological Investigations of 3 Methylpiperidin 4 One Derivatives

Anticancer Efficacy and Cellular Mechanism Studies

The core structure of 3-methylpiperidin-4-one has been a foundational component for the development of novel anticancer agents. nih.gov These compounds have demonstrated a broad spectrum of biological activities, including notable anti-proliferative effects. nih.gov

Antiproliferative Activity against Various Cancer Cell Lines

A range of this compound derivatives have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones showed significant activity against hematological cancer cell lines. nih.gov Specifically, compounds II and IV in this series were effective in reducing the growth of multiple myeloma (H929), acute myeloid leukemia (MV-4-11), and natural killer T-cell lymphoma (SNK-6) cell lines. nih.gov The inhibitory effects were dose-dependent, with complete inhibition of cell proliferation observed at a concentration of 5 mM for all tested cell lines. nih.gov

Another study focused on 3,5-bis(arylidene)-4-piperidone derivatives, which are related structures. One such compound, 3,5-bis(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114), exhibited growth inhibitory activity against HCT116 colon cancer cells with an IC₅₀ value of 1.5 μM. acs.org Newly synthesized aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives showed potent cytotoxicity with GI₅₀ values in the range of 0.15–0.28 μM against HeLa (cervical cancer) and HCT116 cell lines. acs.org

Furthermore, novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were synthesized and screened for their anticancer activity against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. nih.gov Several of these compounds demonstrated comparable or even lower IC₅₀ concentrations than the reference drug 5-fluorouracil. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | H929, MV-4-11, SNK-6 | Complete inhibition at 5 mM | nih.gov |

| 3,5-bis(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one | HCT116 | IC₅₀ = 1.5 μM | acs.org |

| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | HeLa, HCT116 | GI₅₀ = 0.15–0.28 μM | acs.org |

Induction of Apoptosis and Modulation of Apoptotic Pathways (e.g., p53, Bax Expression)

The anticancer activity of this compound derivatives is often mediated through the induction of apoptosis, a programmed cell death pathway. Studies have shown that these compounds can modulate key proteins involved in this process. For example, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to increase the mRNA expression of the pro-apoptotic genes p53 and Bax in cancer cells. nih.gov This suggests that the therapeutic potential of these compounds may involve the transcriptional upregulation of p53, which in turn stimulates Bax-induced apoptosis. nih.gov

The cytotoxic effect of the most potent 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivative was visualized through Hoechst staining, which revealed morphological features of apoptosis, such as condensed and fragmented nuclei, similar to the effects of the mitotic inhibitor paclitaxel. nih.gov This provides further evidence that these derivatives exert their anticancer effects by triggering apoptotic cell death. nih.gov

Enzyme Inhibition as an Anticancer Strategy (e.g., Farnesyltransferase, Proteasome Inhibition)

Enzyme inhibition is a key mechanism through which many anticancer drugs function. Derivatives of this compound have been investigated for their ability to inhibit enzymes crucial for cancer cell survival and proliferation.

Proteasome Inhibition: The proteasome pathway is essential for the degradation of intracellular proteins and plays a vital role in cell growth, proliferation, and apoptosis. acs.org Its inhibition is an effective anticancer strategy. Curcumin analogues with a 3,5-bis(arylidene)-4-piperidone (BAP) pharmacophore have been reported to inhibit the catalytic sites of the 20S proteasome. acs.org For instance, 3,5-bis(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one exhibits potent anticancer activity by inhibiting the proteasome. acs.org In silico docking studies of aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives have confirmed that their proteasome inhibition mechanism likely involves a nucleophilic attack from the N-terminal threonine residue of the β-subunits to the carbonyl group of the compounds. acs.org

Farnesyltransferase Inhibition: Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of the Ras protein, which is frequently mutated in cancers. nih.gov Inhibiting FTase is a significant strategy to suppress the oncogenic activity of Ras. nih.gov While the broader class of piperidine-containing compounds has been explored for various enzyme inhibitions, specific studies detailing this compound derivatives as farnesyltransferase inhibitors are an area of ongoing research.

In Vitro and In Vivo Biological Evaluation Methodologies

The evaluation of the anticancer potential of this compound derivatives involves a combination of in vitro and in silico methods.

In Vitro Assays:

Cytotoxicity Screening: The primary evaluation of anticancer activity is typically performed using cytotoxicity assays such as the MTT or XTT assay against a panel of human cancer cell lines. acs.org These assays measure the metabolic activity of cells and thus determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀ or GI₅₀). acs.orgnih.gov

Apoptosis Assays: To determine the mechanism of cell death, various assays are employed. Hoechst staining is used to visualize the morphological changes associated with apoptosis, such as nuclear condensation and fragmentation. nih.gov

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is utilized to study the mRNA expression levels of key apoptotic genes like p53 and Bax to understand the molecular pathways modulated by the compounds. nih.gov

Enzyme Inhibition Assays: Specific assays are conducted to measure the inhibitory activity of the compounds against target enzymes like the 20S proteasome. acs.org

In Silico Studies:

Molecular Docking: This computational technique is used to predict the binding mode and affinity of the synthesized compounds with their biological targets, such as the active sites of enzymes like the proteasome or various kinases. nih.govacs.org

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds, which helps in assessing their drug-like characteristics. nih.gov

Neurodegenerative Disease Research: Anti-Alzheimer's and Anti-Parkinson's Potential

The piperidine (B6355638) scaffold is also a cornerstone in the development of therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.netmdpi.com

Inhibition of Key Enzymes (e.g., hAChE, DRD2, DHFR, VEGFR2)

A primary strategy in Alzheimer's disease therapy is the inhibition of enzymes that degrade neurotransmitters.

Acetylcholinesterase (hAChE) Inhibition: Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine (B1216132) (ACh). acgpubs.org Inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a major therapeutic approach. acgpubs.orgmdpi.com Several series of piperidin-4-one derivatives have been synthesized and shown to be potent AChE inhibitors. acgpubs.org For example, a series of α,β-unsaturated carbonyl-based piperidinone derivatives exhibited AChE inhibitory activity in the micromolar range. acgpubs.org One derivative, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, was identified as the most potent against AChE with an IC₅₀ value of 12.55 µM. acgpubs.org Another study on 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives identified compounds with potent AChE inhibition, with the most active derivative having an IC₅₀ of 10 nM. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidin-4-one Derivatives

| Compound Series | Most Potent Derivative | AChE IC₅₀ | Reference |

|---|---|---|---|

| α,β-unsaturated carbonyl based piperidinones | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 µM | acgpubs.org |

Dopamine (B1211576) D2 Receptor (DRD2) and Dihydrofolate Reductase (DHFR) Inhibition: While the piperidine nucleus is present in drugs targeting the central nervous system, including some that interact with dopamine receptors, specific research focusing on this compound derivatives as direct inhibitors of DRD2 and DHFR in the context of neurodegenerative diseases is not extensively detailed in the provided search results.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a tyrosine kinase receptor that plays a crucial role in angiogenesis, a process also implicated in some aspects of cancer and potentially in neuro-inflammatory conditions associated with neurodegeneration. mdpi.comnih.gov While various heterocyclic compounds have been developed as VEGFR-2 inhibitors for anticancer therapy, specific studies highlighting this compound derivatives for this target in the context of neurodegenerative diseases require further investigation. nih.govsemanticscholar.org However, the general applicability of the piperidine scaffold in kinase inhibition suggests this as a potential area for future research. mdpi.com

Receptor Agonism/Antagonism in Neurological Systems

The piperidine nucleus is a fundamental component of many neurologically active compounds, including potent analgesics. tandfonline.com Research into this compound derivatives has uncovered their significant interactions with opioid receptors, which are key targets in pain management. Specifically, these derivatives have been explored as antagonists for the kappa opioid receptor and as ligands for the µ-opioid receptor.

Studies have focused on designing dual-target ligands that act as µ-opioid receptor (MOR) agonists while simultaneously being dopamine D3 receptor (D3R) antagonists. nih.gov This dual action is pursued with the goal of developing safer analgesics that may reduce the liability for misuse associated with traditional opioids. nih.gov By tethering substituted dopaminergic moieties to opioid scaffolds, researchers have identified lead compounds with the potential for MOR partial agonism and D3R antagonism. nih.gov

Furthermore, investigations into N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which are structurally related to piperidines, have identified them as a class of opioid receptor antagonists. nih.gov Certain analogues have shown good antagonist properties at the kappa opioid receptor, suggesting their potential utility in treating conditions like depression, anxiety, and addiction. nih.gov Molecular docking studies have helped elucidate the binding modes of these piperidine derivatives within the µ-opioid receptor's binding pocket, revealing interactions with key amino acid residues and demonstrating excellent binding scores compared to standard opioids like morphine and fentanyl. tandfonline.com

Antimicrobial and Antiviral Spectrum of Activity

The this compound scaffold has proven to be a fruitful starting point for the development of agents with a broad spectrum of activity against various pathogens, including bacteria, fungi, protozoa, and viruses.

A significant body of research has demonstrated the efficacy of this compound derivatives against a range of bacterial and fungal strains. A series of 2,6-diaryl-3-methyl-4-piperidones and their corresponding thiosemicarbazone derivatives have been synthesized and screened for their in vitro antimicrobial activity. biomedpharmajournal.org

These compounds have shown notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. biomedpharmajournal.orgbiointerfaceresearch.com In many cases, the antibacterial activity was comparable to the standard drug ampicillin. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety to the piperidin-4-one core has been shown to significantly enhance antifungal activity. biomedpharmajournal.org These thiosemicarbazone derivatives exhibited potent activity against various fungi, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, with efficacy compared to the standard drug terbinafine. biomedpharmajournal.org

In other studies, N-methyl-4-piperidone-derived monoketone curcuminoids displayed moderate antibacterial activity against several cariogenic bacteria, including strains of Streptococcus. mdpi.comchemrxiv.org However, these specific derivatives did not show significant antifungal activity against Candida species. mdpi.comchemrxiv.org

| Compound Type | Test Organism | Activity/Potency Metric (MIC) | Reference |

|---|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus, E. coli, Bacillus subtilis | Good activity compared to ampicillin | biomedpharmajournal.org |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant activity compared to terbinafine | biomedpharmajournal.org |

| N-methyl-4-piperidone-derived monoketone curcuminoids (e.g., Compounds 1, 10, 13) | Streptococcus mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinis, S. sobrinus | Moderate activity (MIC values of 250 µg/mL and 500 µg/mL) | mdpi.com |

| 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one | Aspergillus niger, Aspergillus fumigatus | Best antifungal activity in its series | researchgate.net |

The structural framework of piperidine is present in various antiprotozoal agents, prompting investigations into this compound derivatives for similar activities. Research has shown that piperidin-3-one (B1582230) derivatives can serve as precursors for the synthesis of antimalarial agents. researchgate.net

Screening of a library of 4-aminopiperidine (B84694) derivatives against several protozoan parasites revealed significant activity. nih.govnih.gov A number of these molecules were found to be selectively active against the bloodstream form of Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis, with 50% inhibitory concentrations (IC50) in the low micromolar range. nih.govresearchgate.net

Furthermore, many of the same compounds were active against the chloroquine- and pyrimethamine-resistant K1 strain of Plasmodium falciparum, the most deadly malaria parasite. nih.govnih.govresearchgate.net Some derivatives also showed activity against intracellular Trypanosoma cruzi amastigotes, although they exhibited low selectivity as they were also cytotoxic to host cells. nih.govnih.gov No significant activity was observed against Leishmania donovani. nih.gov These findings represent the first report of antitrypanosomal activity for molecules containing the 4-aminopiperidine skeleton. nih.govnih.gov

| Parasite | Strain | Number of Active Compounds | Activity Range (IC50) | Reference |

|---|---|---|---|---|

| Trypanosoma brucei rhodesiense | Bloodstream form | 29 | 0.12 to 10 µM | nih.govnih.gov |

| Plasmodium falciparum | K1 (chloroquine-resistant) | 33 | 0.17 to 5 µM | nih.govnih.gov |

| Trypanosoma cruzi | Intracellular amastigotes | 7 | Similar to benznidazole (B1666585) (IC50 ~1.97 µM) but with low selectivity | nih.govnih.gov |

| Leishmania donovani | Axenic amastigotes | 0 | No interesting activity | nih.govnih.gov |

Piperidin-4-one derivatives have been identified as possessing potent antiviral properties, particularly against the human immunodeficiency virus (HIV). biomedpharmajournal.orgresearchgate.net A novel series of piperidine-linked amino-triazine derivatives were designed and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). kuleuven.be

Many of these compounds showed excellent activity against wild-type HIV-1, with 50% effective concentration (EC50) values in the low nanomolar range. kuleuven.be One compound in particular (6b3) had an EC50 of 4.61 nM. kuleuven.be These derivatives also demonstrated high activity against the K103N/Y181C resistant mutant strain of HIV-1. kuleuven.be Similarly, newly synthesized diarylpyrimidine derivatives bearing a piperazine (B1678402) sulfonyl group displayed excellent antiretroviral activity against wild-type HIV-1, with some compounds showing greater potency than approved drugs like Efavirenz and Etravirine. nih.gov

| Compound Series | HIV Strain | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| Piperidine-linked amino-triazines (e.g., 6b3) | HIV-1 (Wild-Type) | EC50 | 4.61 nM | kuleuven.be |

| Piperidine-linked amino-triazines (e.g., 6b1, 6b4) | HIV-1 (K103N/Y181C mutant) | EC50 | 0.55 µM and 0.51 µM | kuleuven.be |

| Diarylpyrimidine derivatives (e.g., 18b1) | HIV-1 (Wild-Type) | EC50 | 0.0014 µM | nih.gov |

Anti-inflammatory and Analgesic Properties

Derivatives of the piperidin-4-one scaffold have been shown to possess both anti-inflammatory and analgesic activities. researchgate.net The evaluation of newly synthesized substituted 4-piperidones revealed that several compounds exhibited good analgesic activity, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium. researchgate.net

Structurally related piperazine derivatives have also been investigated extensively for these properties. In a carrageenan-induced paw edema model in mice, a piperazine derivative (LQFM-008) significantly reduced edema at multiple time points. nih.gov The same compound also reduced cell migration and protein exudation in a carrageenan-induced pleurisy test, indicating potent anti-inflammatory effects. nih.gov Further studies on another piperazine compound (LQFM182) showed it reduced polymorphonuclear cell migration, myeloperoxidase enzyme activity, and levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy model. nih.gov

The analgesic effects of these compounds were demonstrated in various models. They decreased the number of writhings in the acetic acid-induced writhing test and reduced paw licking time in the inflammatory phase of the formalin test, suggesting both peripheral and central analgesic mechanisms. nih.govnih.gov

Antioxidant Activity and Oxidative Stress Modulation

Several studies have explored the antioxidant potential of this compound derivatives. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the ability of these compounds to mitigate oxidative stress. tandfonline.comnih.gov

In one study, a series of 3-benzylidene-5-methyl-2,6-diaryl-4-piperidones were tested for their free radical scavenging activity. tandfonline.com The results indicated that the antioxidant activity increased with the concentration of the derivatives, and the IC50 values (the concentration required to scavenge 50% of DPPH radicals) were close to that of ascorbic acid, a well-known antioxidant. tandfonline.com Another investigation of diarylidene-N-methyl-4-piperidones also found that a majority of the synthesized compounds had antioxidant activity similar to ascorbic acid when tested at the same concentration. nih.gov

The antioxidant activity of thiosemicarbazone derivatives has also been noted. A study on 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone found it to be a highly active antioxidant, with an IC50 value of 14.1 µM, surpassing the activity of the standard antioxidant Trolox. studiamsu.md

| Compound Series | Assay | Key Finding | Reference |

|---|---|---|---|

| 3-benzylidene-5-methyl-2,6-diaryl-4-piperidones | DPPH Radical Scavenging | IC50 values were close to that of ascorbic acid (IC50 4.910 µg/mL). | tandfonline.com |

| Diarylidene-N-methyl-4-piperidones | DPPH Radical Scavenging | Majority of compounds showed antioxidant activity similar to ascorbic acid. | nih.gov |

| 1-(piperidin-1-yl)propane-1,2-dione 4-phenylthiosemicarbazone | ABTS•+ Radical Cation Scavenging | Highly active with an IC50 of 14.1 µM, more potent than Trolox. | studiamsu.md |

Structure-Activity Relationship (SAR) Derivation for Biological Targets

The therapeutic potential of this compound derivatives is intrinsically linked to their molecular structure. The intricate relationship between the compound's three-dimensional arrangement and its pharmacological effect is a cornerstone of medicinal chemistry. Structure-Activity Relationship (SAR) studies are therefore crucial in deciphering how modifications to the this compound scaffold influence its interaction with biological targets, ultimately determining its efficacy and selectivity. This section will delve into the nuanced effects of positional substitutions and the profound impact of the molecule's conformation on its biological response.

Positional Substitution Effects on Pharmacological Activity

The biological activity of this compound derivatives can be significantly modulated by the nature and position of various substituents on the core structure. Research has systematically explored these modifications to establish clear SAR trends, guiding the design of more potent and selective therapeutic agents.

One area of focus has been the substitution on the aryl rings of 2,6-diaryl-3-methylpiperidin-4-one compounds. Studies have revealed that the presence and location of electron-donating or electron-withdrawing groups on these phenyl rings can drastically alter the cytotoxic and antimicrobial properties of the molecule. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their anticancer activity against various hematological cancer cell lines. nih.govnih.gov It was observed that compounds bearing a p-chloro or p-methyl substituent on the phenyl rings exhibited significant cytotoxic effects. nih.govnih.gov Specifically, the compound with a p-chlorophenyl group (Compound II) and the one with a p-methylphenyl group (Compound IV) were effective in reducing the growth of multiple cancer cell lines and inducing the expression of apoptosis-promoting genes. nih.govnih.gov

The antimicrobial activity of this compound derivatives has also been shown to be highly dependent on the substitution pattern. In a study investigating a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives, it was found that the nature of the substituent on the aryl rings influenced their antibacterial and antifungal efficacy. biomedpharmajournal.org For example, derivatives with chloro substituents on the phenyl rings demonstrated excellent antibacterial activities. researchgate.net The introduction of a thiosemicarbazone moiety at the 4-position was also found to significantly enhance the antifungal activity compared to the parent piperidin-4-one. biomedpharmajournal.org

The following table summarizes the effect of different substituents on the biological activity of this compound derivatives:

| Compound | Core Structure | Substituents | Biological Activity | Key Findings |

|---|---|---|---|---|

| Compound II | 3-chloro-3-methyl-2,6-diarylpiperidin-4-one | p-chlorophenyl at C2 and C6 | Anticancer | Reduced growth of multiple hematological cancer cell lines. nih.govnih.gov |

| Compound IV | 3-chloro-3-methyl-2,6-diarylpiperidin-4-one | p-methylphenyl at C2 and C6 | Anticancer | Reduced growth of multiple hematological cancer cell lines. nih.govnih.gov |

| Various Derivatives | 2,6-diaryl-3-methyl-4-piperidone | Chloro-substituted phenyl rings | Antibacterial | Showed excellent activity against bacterial strains. researchgate.net |

| Thiosemicarbazone Derivatives | 2,6-diaryl-3-methyl-4-piperidone | Thiosemicarbazone at C4 | Antifungal | Significantly enhanced antifungal activity compared to the parent compound. biomedpharmajournal.org |

Conformational Impact on Biological Response

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to interact with specific biological targets such as receptors and enzymes. For this compound derivatives, the piperidine ring is not planar and can adopt several conformations, with the most stable being the chair conformation. In this arrangement, substituents can occupy either an axial or equatorial position. The energetic preference for one conformation over another, and the resulting spatial orientation of the substituents, profoundly influences the molecule's biological activity.